Tert-butyl N-methyl-N-phenylcarbamate
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Overview
Description
Tert-butyl N-methyl-N-phenylcarbamate is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-methyl-N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with N-methyl-N-phenylamine in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is monitored for completion, and the product is purified using techniques such as distillation or crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl carbamate derivatives, while reduction can produce N-methyl-N-phenylamine .
Scientific Research Applications
Tert-butyl N-methyl-N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It serves as a reagent in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. It can act as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the N-methyl and phenyl groups.
N-methyl-N-phenylcarbamate: Similar but without the tert-butyl group.
Tert-butyl N-phenylcarbamate: Similar but lacks the N-methyl group.
Uniqueness
Tert-butyl N-methyl-N-phenylcarbamate is unique due to the presence of both the tert-butyl and N-methyl-N-phenyl groups, which provide specific chemical properties and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as a versatile reagent in various applications .
Properties
IUPAC Name |
tert-butyl N-methyl-N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13(4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLRWXBZOPUEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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